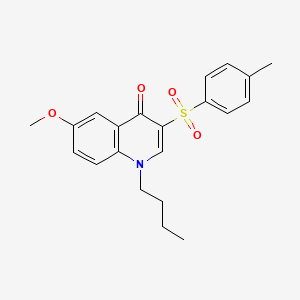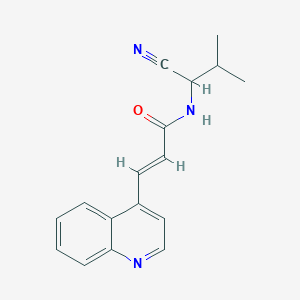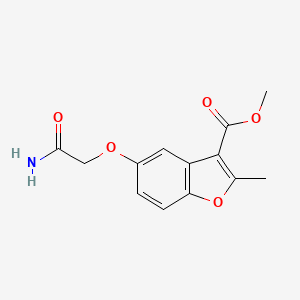![molecular formula C19H17ClN2O5S B2430990 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide CAS No. 1207061-26-4](/img/structure/B2430990.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O5S and its molecular weight is 420.86. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioisosteric Replacement Studies
In bioisosteric replacement studies, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide have been identified as potent KCNQ2 openers, which are significant in neuronal activity regulation. Specifically, N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide was found to be highly potent, indicating the potential of similar compounds in neurological applications (Wu et al., 2004).
Synthesis and Biological Activity
The synthesis of similar acrylamide derivatives has been explored, leading to the development of compounds with promising antibacterial activities. These studies contribute to the understanding of the antimicrobial potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide and its analogs (Patel & Dhameliya, 2010).
Macroporous Silica Modification
This compound and its derivatives have been utilized in modifying macroporous silica for potential application as chiral stationary phases. This application is important in chromatographic separations, highlighting the compound's relevance in analytical chemistry (Tian et al., 2010).
Antitubercular Scaffold
Derivatives of this compound have been synthesized and evaluated as anti-tubercular agents. This illustrates the compound's potential in the development of new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Anti-Inflammatory Activity
Acrylamide derivatives, including those similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide, have been synthesized and tested for their anti-inflammatory activity. This indicates the potential of these compounds in the treatment of inflammatory diseases (Kalsi et al., 1990).
Antimicrobial and Anti-Proliferative Activities
The compound and its analogs have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This suggests their potential use in the treatment of infectious diseases and cancer (Mansour et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S/c20-15-5-4-14(11-16(15)22-8-1-9-28(22,24)25)21-19(23)7-3-13-2-6-17-18(10-13)27-12-26-17/h2-7,10-11H,1,8-9,12H2,(H,21,23)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMPFYQFCPKQJN-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)


![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)





![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

